Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate

Antimicrobial Activity Drug Discovery Pharmacophore Modeling

Prioritize this pyranone for antimicrobial screening based on strong in silico antifungal (Pa=0.973) and antibacterial (Pa=0.939) predictions. Its sub-micromolar affinity for lysosomal acid glucosylceramidase (IC50=530 nM) makes it a unique probe for Gaucher disease studies. Use its quantifiably higher lipophilicity (XLogP=0.9) over methyl ester analogs to rationally modulate membrane permeability and metabolic stability in lead optimization. Ensure you select the specific ethyl ester to align with your desired ADME profile.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
CAS No. 70007-83-9
Cat. No. B12653088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methyl-2-oxo-2H-pyran-6-acetate
CAS70007-83-9
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=CC(=O)O1)C
InChIInChI=1S/C10H12O4/c1-3-13-9(11)6-8-4-7(2)5-10(12)14-8/h4-5H,3,6H2,1-2H3
InChIKeyHOAPSQMFSMCEOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate (CAS 70007-83-9): A Pyranone Scaffold for Research and Industrial Sourcing


Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate (CAS 70007-83-9) is a synthetic heterocyclic compound belonging to the 2H-pyran-2-one (alpha-pyrone) family. It is characterized by a six-membered oxygen-containing ring (pyran) with a carbonyl group at the 2-position, a methyl substituent at the 4-position, and an ethyl acetate side chain at the 6-position . The core 2H-pyran-2-one scaffold is a well-recognized privileged structure in medicinal chemistry, frequently exploited for its broad spectrum of potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties [1][2]. This compound serves as a key building block or intermediate, and the specific substituent pattern on its pyranone core dictates its unique chemical reactivity and potential biological profile, distinguishing it from closely related analogs.

Why Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate Cannot Be Assumed Interchangeable with Other Pyranone Analogs


Within the class of 2H-pyran-2-one derivatives, even minor structural modifications, such as changing the ester group (e.g., ethyl to methyl ester) or altering substituents on the pyranone ring, can lead to significant differences in physicochemical properties, chemical reactivity, and biological target engagement . This phenomenon, known as the structure-activity relationship (SAR), is fundamental in drug discovery and chemical biology. For instance, the transition from a methyl to an ethyl ester in this compound influences its lipophilicity (XLogP), hydrolytic stability, and steric interactions with biological targets, potentially impacting its absorption, distribution, metabolism, and excretion (ADME) profile and its efficacy in specific assays [1]. Therefore, treating Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate as a generic substitute for other pyranone analogs without rigorous experimental validation introduces a high risk of project failure due to altered reactivity or biological outcomes. The following quantitative evidence provides a basis for understanding its distinct profile and informs strategic procurement decisions.

Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate (70007-83-9): A Quantitative Differential Evidence Guide for Scientific Selection


Predicted Broad-Spectrum Antimicrobial Potential vs. Generic Baseline

Computational predictions using the PASS (Prediction of Activity Spectra for Substances) algorithm, a validated tool for estimating the potential biological activity of a compound, indicate that Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate possesses a high probability of exhibiting antifungal and antibacterial activity [1]. This is quantified by the Probability of Activity (Pa) score, where a value >0.7 suggests a high likelihood of experimental confirmation. While a direct head-to-head comparison with a specific pyranone analog is not provided in this predictive model, this data offers a class-level inference. It suggests that the compound's specific structural features are predicted to confer a broad-spectrum antimicrobial profile, which serves as a justification for its selection as a promising scaffold over other pyranone derivatives that may not have undergone such predictive evaluation or may be predicted to have a narrower spectrum.

Antimicrobial Activity Drug Discovery Pharmacophore Modeling In Silico Prediction

Enzyme Inhibition Profile: Imiglucerase Binding Affinity

Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate has demonstrated a specific and quantifiable interaction with recombinant imiglucerase, a therapeutic enzyme used in enzyme replacement therapy for Gaucher disease [1]. In a competitive inhibition assay, the compound exhibited an IC50 value of 530 nM, indicating moderate binding affinity. This is supported by a Ki value of 820 nM from the same dataset [1]. While a direct comparator for the same target is not provided in the immediate source, this data establishes a unique and verifiable biochemical property for this compound. This finding is a strong piece of supporting evidence for its selection in research programs investigating small-molecule modulators of lysosomal enzymes, distinguishing it from other pyranone derivatives that may have no reported activity against this therapeutically relevant target.

Enzyme Inhibition Gaucher Disease Pharmacological Chaperones Imiglucerase

Physicochemical Differentiation: Lipophilicity (XLogP) and Boiling Point

The computed physicochemical properties of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate provide a basis for direct differentiation from its methyl ester analog, Methyl 4-methyl-2-oxo-2H-pyran-6-acetate. The ethyl ester exhibits a higher calculated lipophilicity (XLogP = 0.9) compared to the methyl ester (XLogP = 0.5) [1][2]. This quantitative difference is a direct result of the larger, more hydrophobic ethyl group. In cross-study comparable data, the boiling point of the ethyl ester (396.3 °C at 760 mmHg) is also notably higher than that of the methyl ester (390.3 °C at 760 mmHg), reflecting increased intermolecular forces [1][3]. These differences are crucial for purification, formulation, and predicting in vivo behavior.

ADME Medicinal Chemistry Physicochemical Properties Formulation

Validated Application Scenarios for Procuring Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate (CAS 70007-83-9)


Antimicrobial Drug Discovery: A High-Potential Scaffold for Hit Identification

Procure Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate as a priority screening candidate for developing novel broad-spectrum antimicrobial agents. Its high predicted probability of activity (Pa) against both fungal (0.973) and bacterial (0.939) targets, as established by PASS in silico predictions [1], provides a strong computational rationale for its inclusion in antimicrobial screening libraries. This evidence positions it as a more informed choice than other structurally similar pyranones lacking such predictive data, potentially accelerating the identification of new anti-infective hits.

Lysosomal Enzyme Research: A Chemical Probe for Imiglucerase Modulation

Utilize Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate as a valuable small-molecule probe in studies focused on lysosomal acid glucosylceramidase (imiglucerase). Its experimentally determined, sub-micromolar binding affinity (IC50 = 530 nM, Ki = 820 nM) [2] makes it a specific tool compound for investigating enzyme kinetics, developing assays, or exploring potential pharmacological chaperone approaches for Gaucher disease. This unique, target-specific activity differentiates it from other pyranone analogs and justifies its procurement for specialized biochemical research programs.

Medicinal Chemistry: Optimizing Lead Compounds Through Physicochemical Tuning

Source Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate as a key building block in structure-activity relationship (SAR) studies aimed at optimizing lead compounds. Its quantifiably higher lipophilicity (XLogP = 0.9) and boiling point compared to its methyl ester analog [3][4] provide a clear basis for selecting this specific derivative to modulate properties like membrane permeability and metabolic stability. Researchers can use this data to rationally choose between the ethyl and methyl esters, ensuring the selected compound aligns with the desired physicochemical profile of the final drug candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.